molecular formula C14H14N2O6S B3342761 N-(2,5-dimethoxyphenyl)-4-nitrobenzenesulfonamide CAS No. 331240-68-7

N-(2,5-dimethoxyphenyl)-4-nitrobenzenesulfonamide

Cat. No. B3342761
CAS RN: 331240-68-7
M. Wt: 338.34 g/mol
InChI Key: CULAOYRJHZVXNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-4-nitrobenzenesulfonamide, also known as DNBS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative of nitrobenzene and is commonly used as a hapten to induce immune responses in laboratory animals. DNBS has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its applications in various research fields.

Mechanism of Action

N-(2,5-dimethoxyphenyl)-4-nitrobenzenesulfonamide acts as a hapten by binding to proteins in the body and inducing an immune response. It is believed that this compound binds to proteins in the intestinal mucosa, leading to the activation of T cells and the production of pro-inflammatory cytokines. This immune response can lead to the development of colitis, which is commonly used as a model for studying inflammatory bowel disease.
Biochemical and Physiological Effects:
This compound has been shown to induce inflammation in the intestinal mucosa, leading to the development of colitis. It has also been shown to activate T cells and stimulate the production of pro-inflammatory cytokines. In addition, this compound has been shown to induce oxidative stress and DNA damage in cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,5-dimethoxyphenyl)-4-nitrobenzenesulfonamide in lab experiments is its ability to induce a strong immune response, making it a useful tool for studying the mechanisms of autoimmune diseases. However, one limitation of using this compound is its potential toxicity, as it has been shown to induce oxidative stress and DNA damage in cells. In addition, the use of this compound in animal experiments raises ethical concerns, as it can cause significant discomfort and distress to the animals.

Future Directions

There are several future directions for research on N-(2,5-dimethoxyphenyl)-4-nitrobenzenesulfonamide. One area of interest is the development of new hapten molecules that can induce immune responses without causing toxicity or ethical concerns. Another area of interest is the investigation of the role of this compound in the development of other autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Finally, there is a need for further research into the biochemical and physiological effects of this compound, particularly its effects on oxidative stress and DNA damage in cells.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-4-nitrobenzenesulfonamide has been widely used in scientific research as a hapten to induce immune responses in laboratory animals. It is commonly used to study the mechanisms of inflammatory bowel disease, as well as to investigate the role of T cells in autoimmune diseases. This compound has also been used to study the effects of environmental pollutants on the immune system.

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O6S/c1-21-11-5-8-14(22-2)13(9-11)15-23(19,20)12-6-3-10(4-7-12)16(17)18/h3-9,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULAOYRJHZVXNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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